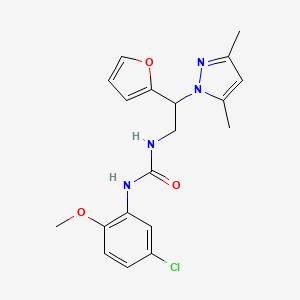![molecular formula C8H7BrN2O2 B2923829 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 161200-38-0](/img/structure/B2923829.png)
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione
描述
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound that features a unique structure combining elements of pyrrole and azepine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione typically involves the [1,7]-electrocyclization of unsaturated azomethine ylides. This process can be initiated by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids, leading to the formation of the desired azepine derivatives . The reaction conditions often require the use of lithiated allenes or alkynes and isothiocyanates, which facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
化学反应分析
Types of Reactions
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bromine atom or other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the bromine atom.
科学研究应用
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a potential lead compound for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrole ring structure but differs in the nature of the fused ring system.
Pyrido[2,3-c]pyrrolo[1,2-a]azepinones: These compounds have a similar azepine ring but differ in the specific substitutions and functional groups present.
Uniqueness
3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is unique due to its specific combination of bromine substitution and the fused pyrrole-azepine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-3-11-7-6(4)5(12)1-2-10-8(7)13/h3,11H,1-2H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBJGRWURQUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=O)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


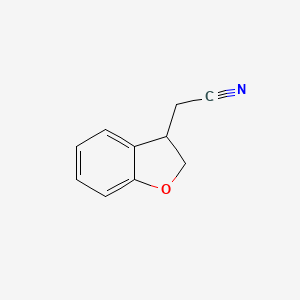
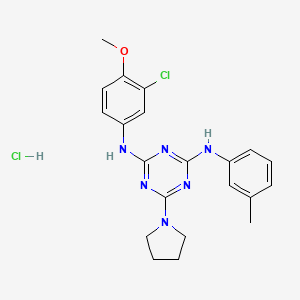
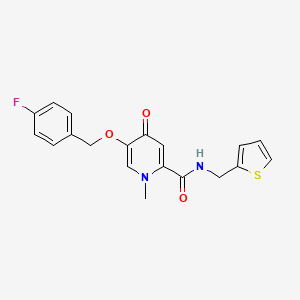
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)
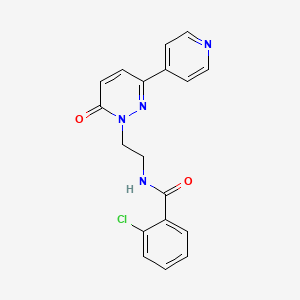
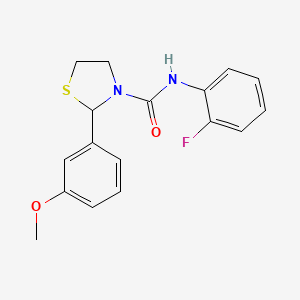
![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
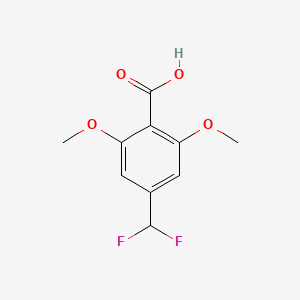
![3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine](/img/structure/B2923763.png)
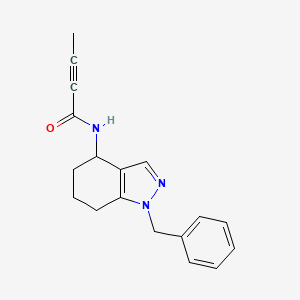
![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)
